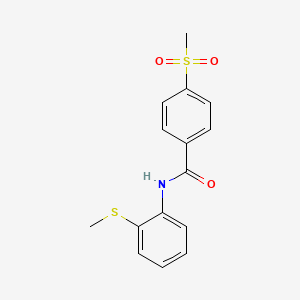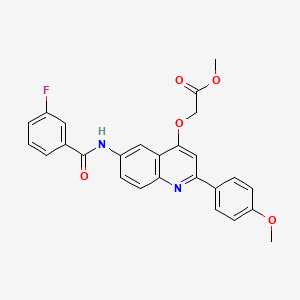![molecular formula C21H22FN5O3S B2533974 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893919-03-4](/img/structure/B2533974.png)
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The compound 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a related chemical, has been studied for its unique chemical synthesis process. It reacts with alkylamides in liquid ammonia, leading to the production of 7-amino derivatives, a process that includes regioselective amination of condensed pyrimidines (A. Gulevskaya et al., 1994). This reaction pathway may provide insights into the chemical behavior and potential derivations of the queried compound.
Structural Analysis and Interactions
A study of similar compounds, like 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealed insights into molecular structures and crystal structures. These compounds exhibit interactions such as hydrogen bonds and pi-pi stacking interactions, which are significant for understanding the physical and chemical properties of related compounds (Jorge Trilleras et al., 2009).
Antioxidant and Antifungal Properties
Research into 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones, which share a similar structural framework, demonstrates significant antioxidant and antifungal activities. These compounds, especially those with substituted selenazolopyrimidines, show potential as lead compounds for treating candidiasis, cancer, and neurodegenerative diseases (Seddigheh Sheikhi-Mohammareh et al., 2020).
Antibacterial and Anticancer Activities
Pyrano[2,3-d]pyrimidinone carbonitrile derivatives, which are structurally related, have shown significant antibacterial and anticancer activities. These compounds, synthesized in a one-pot reaction, demonstrated effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications (O. S. Aremu et al., 2017).
Electronic and Optical Properties
The electronic and optical properties of related pyrimidine derivatives have been explored through quantum chemical and molecular dynamic simulation studies. These studies provide insights into the inhibition efficiencies of these compounds, potentially guiding the development of new materials or drugs (S. Kaya et al., 2016).
Synthesis and Characterization
Novel synthesis methods for creating derivatives of pyrimidines have been explored, highlighting the versatility of these compounds in chemical synthesis. Such research underlines the potential for creating a wide range of derivatives for various applications, including pharmaceuticals (Fahime Rahmani et al., 2018).
Propriétés
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c1-25-18-16(20(29)26(2)21(25)30)19(31-12-15(28)27-9-4-3-5-10-27)24-17(23-18)13-7-6-8-14(22)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIVNNGKIFHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)





![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide](/img/structure/B2533912.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2533913.png)
